

An In-depth Technical Guide to 4-Fluorobenzenesulphonic Acid

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Compound of Interest

Compound Name: 4-Fluorobenzenesulphonic acid

Cat. No.: B1329238

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This technical guide provides a comprehensive overview of **4-Fluorobenzenesulphonic acid**, a versatile chemical intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical identity, physicochemical properties, and key experimental applications.

Chemical Identity

The nomenclature and various identifiers for **4-Fluorobenzenesulphonic acid** are crucial for accurate documentation and research.

IUPAC Name: 4-fluorobenzenesulfonic acid[1]

Synonyms: A variety of synonyms are used in literature and commercial listings. The most common are provided below.

Synonym	Source
4-Fluorobenzenesulphonic acid	[1]
p-Fluorobenzenesulfonic acid	[1]
Benzenesulfonic acid, 4-fluoro-	[1][2]
4-Fluoro-benzenesulfonic acid	[1]
Benzene-1-fluoro-4-sulfonic acid	[3]

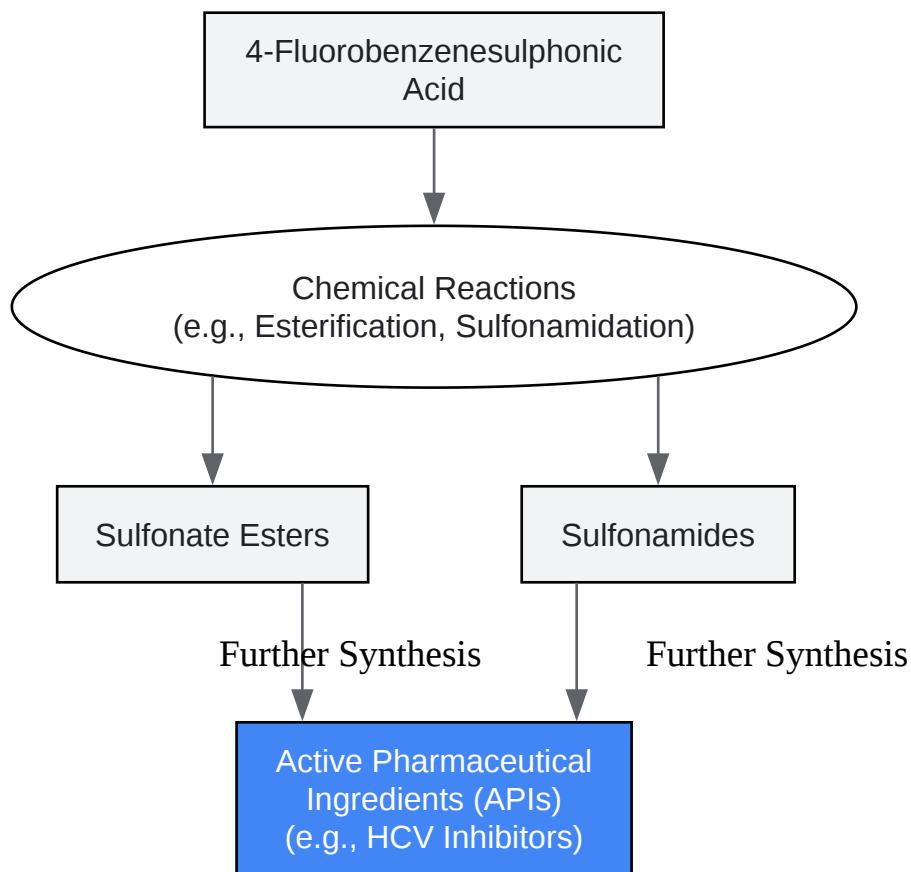
Physicochemical Properties

4-Fluorobenzenesulphonic acid is a colorless solid widely utilized in organic synthesis due to its strong acidic properties.^[3] It plays a significant role as a reactant and building block in the pharmaceutical and dye industries.^[3]

Property	Value	Reference
CAS Number	368-88-7	[1] [3]
Molecular Formula	C ₆ H ₅ FO ₃ S	[1] [3] [4]
Molecular Weight	176.17 g/mol	[1] [4]
Melting Point	87 °C	[3]
Density	1.513 g/cm ³	[3]
EINECS Number	206-714-0	[1] [3]
PubChem CID	46886	[1] [3]

Role in Chemical Synthesis

4-Fluorobenzenesulphonic acid serves as a key intermediate in the synthesis of more complex molecules. The presence of the fluorinated aromatic ring is particularly valuable in drug development, as it can enhance metabolic stability and bioavailability. It is a building block for preparing sulfonate esters and sulfonamides and has been used as a reactant in the synthesis of HCV inhibitors.^[4]



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Role as a synthetic intermediate.

Representative Experimental Protocol: Sulfonation of a Fluorinated Aromatic Compound

While a specific protocol for the synthesis of **4-fluorobenzenesulphonic acid** is not detailed in the provided search results, a representative procedure for the sulfonation of a structurally similar compound, 4-fluoroanisole, is outlined below. This electrophilic aromatic substitution reaction highlights a common method for introducing a sulfonic acid group to an activated aromatic ring. This protocol is adapted from general procedures for aromatic sulfonation.

Objective: To synthesize a substituted benzenesulfonic acid via electrophilic aromatic substitution.

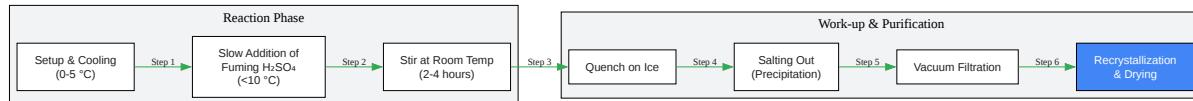
Materials and Reagents:

- Substituted Fluorobenzene (e.g., Fluorobenzene or an activated derivative)
- Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)
- Sodium Chloride (NaCl)
- Crushed Ice
- Standard laboratory glassware (three-necked flask, dropping funnel, etc.)
- Magnetic stirrer, ice bath

Procedure:

- Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, add the starting fluoroaromatic compound (1.0 equivalent).
- Cooling: Cool the flask to 0-5 °C using an ice bath while stirring gently.
- Addition of Sulfonating Agent: Slowly add fuming sulfuric acid (a molar excess) dropwise from the dropping funnel. It is critical to maintain the internal reaction temperature below 10 °C throughout the addition.
- Reaction: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC).
- Quenching: Carefully pour the reaction mixture onto a substantial amount of crushed ice in a separate beaker with vigorous stirring.
- Isolation (Salting Out): Add sodium chloride in portions to the aqueous solution until it is saturated. This decreases the solubility of the sulfonic acid salt, causing it to precipitate.
- Filtration: Collect the precipitated solid product by vacuum filtration using a Büchner funnel.
- Purification: The crude product can be purified by recrystallization, typically from hot water.

- Drying: Dry the purified crystals in a vacuum oven to a constant weight.



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General workflow for aromatic sulfonation.

Safety and Handling

4-Fluorobenzenesulphonic acid is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and serious eye damage.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

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References

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